molecular formula C21H19FN4O2 B15211369 Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone

Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone

Cat. No.: B15211369
M. Wt: 378.4 g/mol
InChI Key: BJPPZBFNKQTDEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone involves a multi-step process. One common method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to produce intermediates, which are then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . This two-step one-pot synthesis is efficient and yields the desired product in moderate to high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone is unique due to its combination of structural features from both imidazo[1,2-a]pyridines and benzo[d]isoxazoles. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H19FN4O2

Molecular Weight

378.4 g/mol

IUPAC Name

azepan-1-yl-[3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)-1,2-benzoxazol-6-yl]methanone

InChI

InChI=1S/C21H19FN4O2/c22-15-6-8-19-23-12-17(26(19)13-15)20-16-7-5-14(11-18(16)28-24-20)21(27)25-9-3-1-2-4-10-25/h5-8,11-13H,1-4,9-10H2

InChI Key

BJPPZBFNKQTDEC-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC3=C(C=C2)C(=NO3)C4=CN=C5N4C=C(C=C5)F

Origin of Product

United States

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